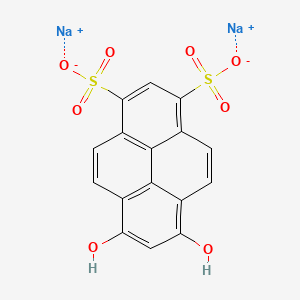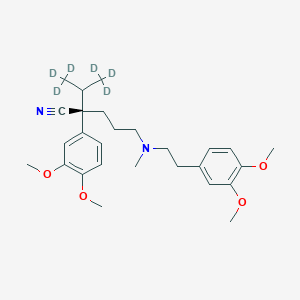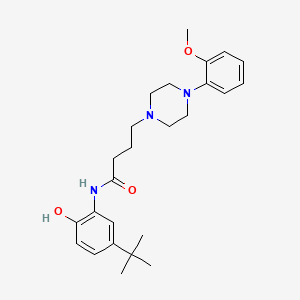
Pde4B/7A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pde4B/7A-IN-1 is a compound known for its inhibitory activity against phosphodiesterase 4B and phosphodiesterase 7A. These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), which is involved in various cellular processes. The compound has shown potential in scientific research, particularly in the fields of pharmacology and biochemistry, due to its ability to modulate inflammatory responses and cognitive functions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pde4B/7A-IN-1 involves multiple steps, starting with the preparation of the core structure, followed by functionalization to introduce specific substituents. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials such as arylpiperazinylalkanoic acids.
Functionalization: Introduction of specific functional groups to enhance the inhibitory activity against phosphodiesterase 4B and phosphodiesterase 7A.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Scaling up the synthesis: Using larger quantities of starting materials and reagents.
Optimization of reaction conditions: Adjusting parameters such as temperature, pressure, and reaction time to maximize yield.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Pde4B/7A-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of oxidized derivatives with altered biological activity.
Reduction: Can result in reduced derivatives with different pharmacological properties.
Substitution: Can produce substituted derivatives with enhanced or modified activity.
Wissenschaftliche Forschungsanwendungen
Pde4B/7A-IN-1 has a wide range of scientific research applications, including:
Pharmacology: The compound is used to study the inhibition of phosphodiesterase 4B and phosphodiesterase 7A, which are involved in inflammatory and cognitive processes.
Biochemistry: It is used to investigate the role of cAMP in cellular signaling and regulation.
Medicine: The compound has potential therapeutic applications in the treatment of inflammatory diseases, cognitive disorders, and other conditions.
Industry: This compound is used in the development of new drugs and therapeutic agents
Wirkmechanismus
Pde4B/7A-IN-1 exerts its effects by inhibiting the activity of phosphodiesterase 4B and phosphodiesterase 7A. These enzymes are responsible for the hydrolysis of cAMP, a key second messenger involved in various cellular processes. By inhibiting these enzymes, this compound increases the intracellular levels of cAMP, leading to enhanced signaling and regulation of inflammatory and cognitive processes. The compound targets specific molecular pathways, including those involved in inflammation and neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Pde4B/7A-IN-1 is unique compared to other similar compounds due to its dual inhibitory activity against both phosphodiesterase 4B and phosphodiesterase 7A. Similar compounds include:
Rolipram: A selective phosphodiesterase 4 inhibitor with anti-inflammatory and antidepressant properties.
Piclamilast: Another phosphodiesterase 4 inhibitor used in the treatment of inflammatory diseases.
Nerandomilast: A selective phosphodiesterase 4B/D inhibitor currently in clinical trials for various inflammatory conditions
This compound stands out due to its ability to inhibit both phosphodiesterase 4B and phosphodiesterase 7A, offering a broader range of potential therapeutic applications and enhanced efficacy in modulating cAMP levels .
Eigenschaften
Molekularformel |
C25H35N3O3 |
|---|---|
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N-(5-tert-butyl-2-hydroxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]butanamide |
InChI |
InChI=1S/C25H35N3O3/c1-25(2,3)19-11-12-22(29)20(18-19)26-24(30)10-7-13-27-14-16-28(17-15-27)21-8-5-6-9-23(21)31-4/h5-6,8-9,11-12,18,29H,7,10,13-17H2,1-4H3,(H,26,30) |
InChI-Schlüssel |
UBXXFTIBWQCBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CCCN2CCN(CC2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
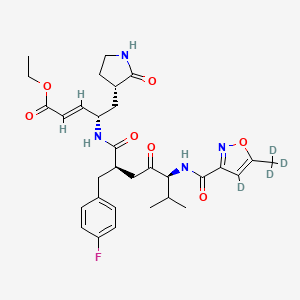


![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
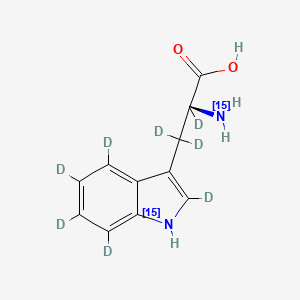

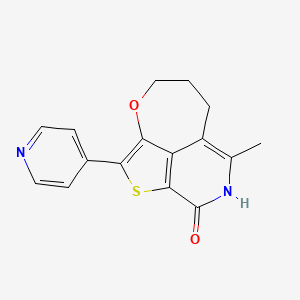
![dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-16-azapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B12418031.png)


![6,7-Dimethyl-1'-[(7-Methyl-1h-Indazol-5-Yl)carbonyl]spiro[chromene-2,4'-Piperidin]-4(3h)-One](/img/structure/B12418048.png)
